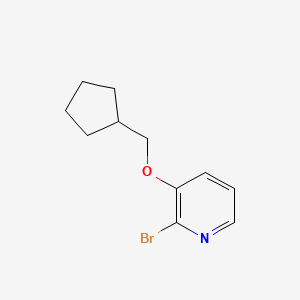
1-Bromo-4-(4-bromobutoxy)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(4-bromobutoxy)-2-fluorobenzene is an organic compound with the molecular formula C10H11Br2FO It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a bromobutoxy group
Métodos De Preparación
The synthesis of 1-Bromo-4-(4-bromobutoxy)-2-fluorobenzene typically involves the reaction of 4-bromophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
-
Reaction Scheme
- 4-Bromophenol + 1,4-Dibromobutane + K2CO3 → 1-Bromo-4-(4-bromobutoxy)benzene
-
Reaction Conditions
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: 55-70°C
- Duration: 2-24 hours
- Yield: Up to 96%
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Bromo-4-(4-bromobutoxy)-2-fluorobenzene can undergo various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation and Reduction
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming the corresponding hydrocarbon.
-
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
-
Major Products
- Depending on the reaction conditions and reagents, the major products can include substituted benzene derivatives, alcohols, ketones, and hydrocarbons.
Aplicaciones Científicas De Investigación
1-Bromo-4-(4-bromobutoxy)-2-fluorobenzene has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of probes for biological imaging and diagnostics.
-
Medicine
- Explored for its potential use in drug discovery and development.
- Studied for its pharmacological properties and therapeutic potential.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(4-bromobutoxy)-2-fluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The bromobutoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules.
Comparación Con Compuestos Similares
1-Bromo-4-(4-bromobutoxy)-2-fluorobenzene can be compared with other similar compounds, such as:
-
1-Bromo-4-(4-bromobutoxy)benzene
- Similar structure but lacks the fluorine atom.
- Different reactivity and applications due to the absence of fluorine.
-
1-Bromo-4-fluorobenzene
- Lacks the bromobutoxy group.
- Different physical and chemical properties due to the simpler structure.
-
1-(4-Bromobutoxy)-4-fluorobenzene
- Similar structure but may have different substitution patterns.
- Variations in reactivity and applications based on the position of substituents.
The unique combination of bromine, fluorine, and bromobutoxy groups in this compound imparts distinct properties, making it valuable for specific research and industrial applications.
Propiedades
IUPAC Name |
1-bromo-4-(4-bromobutoxy)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2FO/c11-5-1-2-6-14-8-3-4-9(12)10(13)7-8/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVDJWKGUBTQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCBr)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Boc-amino)methyl]cyclopentanol](/img/structure/B7939860.png)









